Cas no 122156-02-9 ((E)-form-1-Propenyl-2-propenyl disulfide,)

(E)-form-1-Propenyl-2-propenyl disulfide, structure
122156-02-9 structure
Nome do Produto:(E)-form-1-Propenyl-2-propenyl disulfide,
N.o CAS:122156-02-9
MF:C6H10S2
MW:146.273599147797
CID:2071366
PubChem ID:5352855

(E)-form-1-Propenyl-2-propenyl disulfide, Propriedades químicas e físicas

Nomes e Identificadores

    • (E)-form-1-Propenyl-2-propenyl disulfide,
    • 1-Propenyl-2-propenyl disulfide
    • 3-[(1Z)-prop-1-en-1-yldisulfanyl]prop-1-ene
    • (Z)-1-Propenyl 2-propenyl disulfide
    • allyl cis-1-propenyl disulfide
    • Disulfide, (1Z)-1-propenyl 2-propenyl
    • (Z)-1-(prop-2-enyldisulanyl)prop-1-ene
    • Disulfide, 1-propenyl 2-propenyl, (Z)-
    • Allyl (Z)-1-Propenyl disulfide
    • allyl (z)-prop-1-enyl-disulfide
    • CHEBI:173609
    • Disulfide, (Z)-1-propenyl, 2-propenyl
    • Disulfide, (1Z)-1-propen-1-yl 2-propen-1-yl
    • SCHEMBL6130004
    • KBXOGESWPIVMNJ-XQRVVYSFSA-N
    • (Z)-1-Allyl-2-(prop-1-en-1-yl)disulfane
    • (E)-1-Propenyl 2-propenyl disulfide
    • Disulfide, (1E)-1-propen-1-yl 2-propen-1-yl
    • KBXOGESWPIVMNJ-GQCTYLIASA-N
    • Allyl (E)-1-Propenyl disulfide
    • allyl (e)-prop-1-enyl-disulfide
    • Allyl prop-1-enyl disulfide
    • allyl propenyl disulfide
    • D5HZ9XV5EI
    • UNII-D5HZ9XV5EI
    • (E)-1-propenyl allyl disulfide
    • allyl 1-propenyl disulfide
    • 122156-02-9
    • 1-Propenyl 2-propenyl disulfide
    • (E)-2-Propenyl-1-propenyl disulfide
    • 2-Propenyl 1-propenyl disulfide
    • Disulfide, 1-propenyl 2-propenyl
    • Tetrahydro-2-furanylmethyl 3-(trifluoromethyl)benzoate
    • allyl trans-1-propenyl disulfide
    • Fema No. 4823
    • DTXSID401294515
    • Disulfide, (1E)-1-propenyl 2-propenyl
    • Disulfide, allyl propenyl
    • 33368-82-0
    • (E)-1-Allyl-2-(prop-1-en-1-yl)disulfane
    • Disulfide,1-propenyl 2-propenyl
    • Disulfide, 1-propenyl 2-propenyl, (E)-
    • Inchi: InChI=1S/C6H10S2/c1-3-5-7-8-6-4-2/h3-4,6H,1,5H2,2H3/b6-4+
    • Chave InChI: KBXOGESWPIVMNJ-GQCTYLIASA-N
    • SMILES: CC=CSSCC=C

Propriedades Computadas

  • Massa Exacta: 146.02239267g/mol
  • Massa monoisotópica: 146.02239267g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 8
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 76.6
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.3
  • Superfície polar topológica: 50.6Ų
Fornecedores recomendados
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel